![molecular formula C10H22O5 B1596445 3,6,9,12-Tetraoxatetradecan-1-ol CAS No. 5650-20-4](/img/structure/B1596445.png)
3,6,9,12-Tetraoxatetradecan-1-ol
Overview
Description
3,6,9,12-Tetraoxatetradecan-1-ol, also known as tetraethylene glycol monoethyl ether, is a chemical compound with the molecular formula C10H22O5 and a molecular weight of 222.2787 g/mol . It is a member of the polyethylene glycol (PEG) family and is characterized by the presence of multiple ether linkages in its structure. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxatetradecan-1-ol can be synthesized through the reaction of ethylene oxide with ethylene glycol monoethyl ether. The reaction typically involves the use of a catalyst, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to ethylene glycol monoethyl ether in the presence of a catalyst. The reaction is conducted in a reactor equipped with temperature and pressure control systems to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halides or amines.
Scientific Research Applications
Chemistry
- Solvent and Reagent: The compound is widely used as a solvent in various organic reactions due to its ability to dissolve a range of substances. It serves as a reagent in chemical synthesis processes.
- Chemical Reactions: It undergoes oxidation to form aldehydes or carboxylic acids and can be reduced to corresponding alcohols. Substitution reactions are also possible, allowing for the introduction of various functional groups.
Biology
- Bioconjugation: 3,6,9,12-Tetraoxatetradecan-1-ol acts as a linker in bioconjugation processes. This application is crucial for attaching biomolecules such as proteins or antibodies to surfaces or other molecules, enhancing targeted therapy development.
- Drug Delivery Systems: Its hydrophilic nature and ability to form hydrogen bonds make it suitable for drug delivery systems that improve the solubility and stability of pharmaceutical compounds.
Medicine
- Pharmaceutical Formulation: The compound is utilized in the formulation of various pharmaceuticals and medical devices. Its properties facilitate the development of biocompatible materials that enhance drug efficacy.
Industry
- Surfactants and Lubricants: In industrial applications, this compound is used in the production of surfactants and lubricants due to its unique chemical properties.
Case Study 1: Drug Delivery Systems
A study demonstrated the use of this compound in creating nanoparticles for drug delivery. The nanoparticles improved the bioavailability of hydrophobic drugs by enhancing their solubility in aqueous environments.
Case Study 2: Bioconjugation Techniques
Research highlighted its role as a versatile linker in bioconjugation applications. The compound facilitated the attachment of therapeutic agents to cancer-targeting antibodies, significantly improving treatment efficacy in vitro.
Mechanism of Action
The mechanism of action of 3,6,9,12-tetraoxatetradecan-1-ol involves its ability to interact with various molecular targets and pathways. The compound’s multiple ether linkages allow it to form hydrogen bonds and interact with other molecules, facilitating its use as a solvent and reagent in chemical reactions. Additionally, its hydrophilic nature makes it suitable for use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol: Similar structure but lacks the monoethyl ether group.
Polyethylene glycol (PEG): A broader class of compounds with varying chain lengths and molecular weights.
Diethylene glycol monoethyl ether: Shorter chain length and different chemical properties.
Uniqueness
3,6,9,12-Tetraoxatetradecan-1-ol is unique due to its specific chain length and the presence of the monoethyl ether group, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields .
Biological Activity
3,6,9,12-Tetraoxatetradecan-1-ol is a complex organic compound characterized by its unique molecular structure and diverse biological activities. This article delves into its biological activity, mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C25H44O6, with a molecular weight of approximately 440.621 g/mol. The compound features a tetraoxatetradecan-1-ol chain coupled with a nonylphenoxy group, contributing to its amphiphilic nature—possessing both hydrophilic and hydrophobic properties. This unique structure allows it to interact with various biological systems effectively.
The biological activity of this compound is primarily mediated through its interactions with cellular proteins and pathways. Its mechanism includes:
- Endocrine Disruption : The compound exhibits potential endocrine-disrupting effects by mimicking estrogenic activity. Such interactions can lead to alterations in hormonal balance within organisms.
- Proteolysis-Targeting Chimera (PROTAC) Formation : It serves as a linker in the synthesis of PROTAC molecules, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system. This application is particularly promising for therapeutic interventions in diseases characterized by protein overexpression.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Endocrine Disruption | Mimics estrogen; affects hormonal regulation. |
Antimicrobial Properties | Exhibits antimicrobial activity against various pathogens. |
Drug Delivery Systems | Used in formulating polyethylene glycol derivatives for drug delivery. |
Industrial Applications | Employed in surfactants and lubricants production. |
Case Studies and Research Findings
- Endocrine Disruption Studies : Research has shown that compounds structurally similar to this compound can disrupt endocrine functions in aquatic organisms. For instance, studies highlighted that exposure to such compounds led to reproductive impairments in fish species due to altered hormone levels .
- Antimicrobial Activity : A study investigated the antimicrobial properties of tetraoxatetradecan derivatives against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated significant inhibitory effects at varying concentrations, suggesting potential applications in medical settings as antimicrobial agents.
- Therapeutic Applications : In the context of cancer therapy, research focused on the use of PROTACs incorporating this compound for targeted protein degradation in tumors. Preliminary findings demonstrated enhanced efficacy in reducing tumor size in animal models when compared to traditional therapies.
Properties
IUPAC Name |
2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAKOUPXIUWZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029274 | |
Record name | Tetraethylene glycol monoethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3,6,9,12-Tetraoxatetradecan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5650-20-4 | |
Record name | Tetraethylene glycol monoethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5650-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylene glycol monoethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12-Tetraoxatetradecan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylene glycol monoethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-tetraoxatetradecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAETHYLENE GLYCOL MONOETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY110M1BA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what natural sources has 3,6,9,12-Tetraoxatetradecan-1-ol been identified?
A1: this compound has been found in the acetone extractives of Eucalyptus urograndis leaves [] and Eucalyptus urophylla leaves []. It's also present in the methanolic extracts of Equisetum arvense and Alchemila valgaris seeds [, ]. Additionally, it has been detected in sugarcane juice subjected to thermal treatment, membrane ultrafiltration, and gamma irradiation [].
Q2: What potential applications have been suggested for the extracts containing this compound?
A2: Research suggests that the acetone extractives from Eucalyptus urograndis leaves, which contain this compound, could be utilized as bioenergy, biomedicines, and mildew-proof preparations []. Similarly, the benzene/ethanol extractives from both E. camaldulensis and E. urophylla leaves, also containing the compound, are believed to be rich in natural biomedicinal materials []. The methanolic extracts of Equisetum arvense and Alchemila valgaris seeds, where the compound is present, are suggested to have potential use in herbal remedies for their anti-inflammatory, analgesic, antipyretic, cardiac tonic, and antiasthmatic properties [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.